Computational Physicochemical Profile: cLogP Lipophilicity Advantage of the 2,5-Dimethylphenyl Substituent Over Unsubstituted Phenyl and Mono-Methyl Analogs
The target compound's computed lipophilicity (XLogP3 = 3.2 [1]) is elevated relative to the unsubstituted N-phenyl analog (XLogP predicted ~2.1) and the N-(2-methylphenyl) analog (XLogP predicted ~2.6), driven by the second methyl group on the 2,5-dimethylphenyl ring. This 0.6–1.1 log unit increase translates to approximately 4–12× higher partition coefficient, a magnitude that meaningfully influences CNS permeability potential according to the Wager CNS MPO scoring framework. The 2,5-dimethyl pattern also generates a symmetric substitution that eliminates the rotational asymmetry present in N-(2-methylphenyl) variants, simplifying conformational sampling in docking campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Unsubstituted N-phenyl analog XLogP ~2.1 (predicted); N-(2-methylphenyl) analog XLogP ~2.6 (predicted) |
| Quantified Difference | ΔXLogP = +0.6 to +1.1 (approximately 4–12× higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); comparator values estimated by structural fragment addition |
Why This Matters
For CNS-targeted screening libraries, lipophilicity within the 2–4 range is associated with favorable brain penetration; the target compound occupies a distinct position in this window compared to lower-lipophilicity mono-methyl and unsubstituted analogs, offering procurement value for SAR campaigns optimizing CNS exposure.
- [1] PubChem Compound Summary for CID 16457275, 1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione. Computed Properties section, XLogP3-AA value. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
